methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the dihydropyrimidine (DHPM) class, a scaffold widely explored due to its pharmacological versatility. Structurally, it features a tetrahydropyrimidine core with a 4-hydroxy-3-methoxyphenyl group at position 4, a (4-methoxybenzenesulfonyl)methyl substituent at position 6, and a methyl ester at position 4.
Properties
IUPAC Name |
methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methoxyphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O8S/c1-29-13-5-7-14(8-6-13)32(27,28)11-15-18(20(25)31-3)19(23-21(26)22-15)12-4-9-16(24)17(10-12)30-2/h4-10,19,24H,11H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWVLSHYTOREJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include methoxybenzenesulfonyl chloride, hydroxy-methoxyphenyl derivatives, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and their implications:
Key Observations :
- The sulfonylmethyl group in the target compound is unique among the analogs, offering strong hydrogen-bonding capacity and increased hydrophilicity, which may improve solubility and target engagement compared to methyl or aryl substituents .
- Methoxy vs. Hydroxy Groups : The 4-hydroxy-3-methoxyphenyl group in the target compound balances electron-donating (methoxy) and hydrogen-bonding (hydroxy) properties, contrasting with simpler phenyl or nitrophenyl substituents .
Biological Activity
Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-[(4-methoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound belonging to the tetrahydropyrimidine class. This compound has garnered interest due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-diabetic properties. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure
The compound can be represented structurally as follows:
This molecular formula indicates the presence of various functional groups that contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of tetrahydropyrimidine derivatives. For instance, a study evaluating various tetrahydropyrimidines demonstrated significant antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values were determined using broth dilution methods. Notably, compounds related to this compound exhibited promising results against both Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | MIC (mg/mL) | Activity Type |
|---|---|---|
| 4e | 0.20 | Antifungal |
| 4b | 0.30 | Antibacterial |
| 4k | 0.25 | Antibacterial |
Anticancer Activity
The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies indicated cytotoxic effects on various tumor cell lines including HeLa and MDA-MB-231. The IC50 values for these assays ranged significantly, indicating varying degrees of effectiveness across different cell lines. For example, compound 4b demonstrated an IC50 of approximately 15 µM against HeLa cells .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HeLa | 15 | 4b |
| MDA-MB-231 | 20 | 4k |
Anti-Diabetic Activity
The α-glucosidase inhibitory activity was evaluated to assess the anti-diabetic potential of the compound. It was found that certain derivatives exhibited substantial inhibitory effects with IC50 values comparable to known α-glucosidase inhibitors .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 4g | 8 | α-glucosidase Inhibitor |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Molecular docking studies have indicated that these compounds can effectively bind to enzyme sites involved in cancer proliferation and microbial resistance mechanisms .
Case Studies
- Antimicrobial Efficacy Study : A comparative analysis of tetrahydropyrimidines showed that compounds with methoxy and sulfonyl groups exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts.
- Cytotoxicity Profile : A detailed cytotoxicity assay revealed that the presence of hydroxyl and methoxy groups significantly improved the anticancer properties of the tetrahydropyrimidine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
